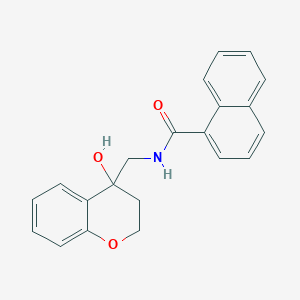

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a chroman ring system linked to a naphthamide moiety, which contributes to its distinct chemical properties and biological activities.

Mécanisme D'action

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]naphthalene-1-carboxamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite . By targeting Pfs16, it disrupts the normal functioning of these pathways, leading to a block in the transmission of the parasite .

Result of Action

The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite, which effectively blocks the transmission of the parasite to the mosquito . This makes the compound a potential candidate for the development of transmission-blocking antimalarials .

Analyse Biochimique

Biochemical Properties

It has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction suggests that N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide may have a role in the regulation of protein function and stability within the cell .

Cellular Effects

In terms of cellular effects, this compound has been shown to block male gamete formation in the malaria parasite life cycle . This suggests that the compound may have a significant impact on cellular processes related to reproduction and transmission in this organism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction appears to stabilize Pfs16 in lysates from activated mature gametocytes, suggesting a potential mechanism for the compound’s observed effects on male gamete formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

Reduction: The naphthamide moiety can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a chromanone derivative, while reduction of the naphthamide moiety would produce a naphthylamine derivative.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain biological processes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.

Industry: Its unique chemical properties make it a candidate for use in materials science and the development of new materials with specific functionalities.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: This compound shares a similar chroman structure but has a sulfonamide group instead of a naphthamide moiety.

N-((4-hydroxychroman-4-yl)methyl)cinnamamide: This compound features a cinnamamide group, offering different chemical and biological properties.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide stands out due to its unique combination of a chroman ring and a naphthamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structure and biological properties. This article provides an overview of its biological activity, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chroman ring linked to a naphthamide moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity. The compound's primary target is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , which plays a crucial role in the malaria parasite's life cycle.

The compound interacts with Pfs16, stabilizing it in lysates from activated mature gametocytes. This interaction inhibits the formation of male gametes in the malaria parasite, effectively blocking transmission to mosquitoes. The detailed biochemical pathways involved include:

- Inhibition of Male Gamete Formation : The compound disrupts the normal development of male gametes in Plasmodium falciparum, which is essential for the parasite's lifecycle and transmission.

- Stabilization of Protein Targets : By stabilizing Pfs16, this compound alters the dynamics of gametocyte maturation.

Biological Activities

The biological activities of this compound extend beyond its anti-malarial properties. Related compounds in the hydroxychroman class have demonstrated various pharmacological effects, including:

- Anticoagulant Effects : Similar derivatives have shown anticoagulant activity comparable to warfarin.

- Anti-inflammatory and Antioxidant Properties : Some hydroxycoumarin derivatives exhibit significant anti-inflammatory and antioxidant effects, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- In vitro Studies : Research has shown that this compound can inhibit the growth of Plasmodium falciparum gametocytes effectively, indicating its potential as a novel anti-malarial agent.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity and interaction modes of this compound with target proteins, supporting experimental findings on its efficacy against malaria.

- Comparative Analysis : When compared to similar compounds, this compound exhibits unique properties that may enhance its therapeutic potential.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(17-9-5-7-15-6-1-2-8-16(15)17)22-14-21(24)12-13-25-19-11-4-3-10-18(19)21/h1-11,24H,12-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCVQOKQRCQWQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.